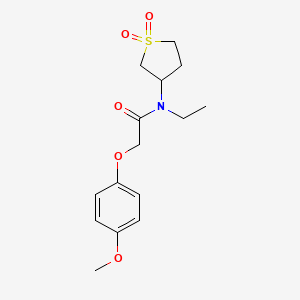

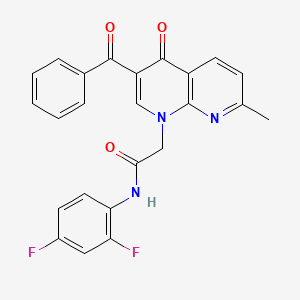

![molecular formula C19H22N4O2 B2516961 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1206987-42-9](/img/structure/B2516961.png)

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. The papers provided discuss similar compounds with benzimidazole moieties and their biological activities, including cardiac electrophysiological effects, anticancer properties, and kinase inhibition.

Synthesis Analysis

The synthesis of related compounds involves the formation of benzimidazole derivatives through various chemical reactions. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides is described, which shows the potential for creating compounds with significant electrophysiological activity . Another study details the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety, which were evaluated for anticancer activity . These syntheses typically involve condensation reactions and are followed by characterization using techniques such as IR, Mass, and NMR spectroscopy.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. The presence of the benzimidazole moiety is a common feature in these compounds, which is known to interact with biological targets. For example, the conformational restriction of a type II FMS inhibitor led to the discovery of selective FLT3 inhibitors with a benzimidazole isoxazole carboxamide structure . The specific arrangement of functional groups around the benzimidazole core is essential for the activity of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of amide bonds and the introduction of various substituents to the benzimidazole ring. The reactivity of these compounds can be influenced by the substituents present on the benzimidazole and the surrounding scaffolds, such as isoxazole or pyrrole rings . The chemical reactions are typically carried out under controlled conditions, such as reflux with a catalyst, to achieve the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are important for their biological application. These properties are often predicted through computational ADME studies, which help in understanding the drug-likeness and oral bioavailability of the compounds . The cytotoxic and antioxidant activities of these compounds are evaluated using assays like MTT and DPPH, which provide insights into their potential therapeutic uses .

Mechanism of Action

While specific information on the mechanism of action for this compound is not available, it’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-12-10-17(23-25-12)19(24)20-11-13-6-8-14(9-7-13)18-21-15-4-2-3-5-16(15)22-18/h2-5,10,13-14H,6-9,11H2,1H3,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDWBPVPDVECJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

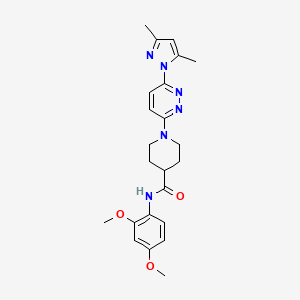

![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)

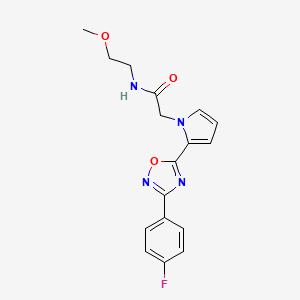

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)

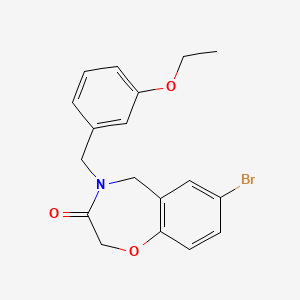

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)

![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)

![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2516898.png)